MRS5698

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

MRS5698 通过选择性结合 A3 腺苷受体发挥作用。 这种结合调节各种信号通路,包括涉及白介素-1α、白介素-1β 和核因子κB 抑制剂ζ的信号通路 . 该化合物的抗炎作用是通过这些途径介导的,使其成为炎症和缺血性疾病的潜在治疗剂 .

生化分析

Biochemical Properties

MRS5698 binds selectively to human and mouse A3 adenosine receptors . It interacts with these receptors with a Ki of approximately 3 nM . The interaction of this compound with the A3 adenosine receptor is critical for its biochemical properties .

Cellular Effects

In HL-60 cells, this compound has been shown to significantly upregulate both pro- and anti-inflammatory genes, such as IL-1a, IL-1β, and NFκBIZ . This suggests that this compound can influence cell function by modulating gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with the A3 adenosine receptor . It is a nearly full agonist, as demonstrated in both cAMP and calcium assays . This suggests that this compound can activate the A3 adenosine receptor to exert its effects .

Temporal Effects in Laboratory Settings

This compound is very stable in vitro . In animal models, the beneficial effect of this compound to reverse pain lasted for at least 2 hours . This suggests that this compound has long-term effects on cellular function .

Dosage Effects in Animal Models

This compound was well tolerated in the rat at doses of ≤200 mg/kg i.p . A 1 mg/kg i.p. dose in the mouse displayed a plasma C max of 204 nM at 1 hour . This suggests that the effects of this compound can vary with different dosages .

Metabolic Pathways

It is known that this compound does not inhibit cytochrome P450 enzymes at concentrations less than 10 μM , suggesting that it may not have significant effects on drug-metabolizing enzymes .

Transport and Distribution

CACO-2 bidirectional transport studies suggested intestinal efflux of this compound . This suggests that this compound may be transported and distributed within cells and tissues via efflux transporters .

Subcellular Localization

Given its role as an agonist for the A3 adenosine receptor, it is likely that it localizes to the cell membrane where the A3 adenosine receptor is expressed .

准备方法

合成路线和反应条件

MRS5698 是通过多步过程从 D-核糖合成的。 合成路线包括在核糖位置引入 [3.1.0] 双环己烷环体系,并在 C2 位置进行刚性延伸 . 该工艺适用于多克级规模的放大,使其可用于工业生产 .

工业生产方法

This compound 的工业生产涉及优化大规模制造的合成路线。 已经开发出该化合物的分析和生物分析方法,化学方法已放大到 100 克级 . 该工艺有可能进一步优化以实现良好生产规范 (GMP) 和非 GMP 生产 .

化学反应分析

反应类型

MRS5698 会经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化。

还原: 可以进行还原反应来修饰官能团。

取代: 取代反应很常见,特别是涉及芳香环.

常用试剂和条件

涉及 this compound 的反应中常用的试剂包括:

- 用于氧化反应的氧化剂。

- 用于还原反应的还原剂。

- 用于取代反应的卤化剂 .

形成的主要产物

这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化反应可能产生氧化衍生物,而取代反应可能产生卤化产物 .

科学研究应用

MRS5698 具有广泛的科学研究应用:

化学: 它被用作药理学工具来定义 A3 腺苷受体的作用。

生物学: 研究该化合物在调节炎症和免疫反应中的作用。

医学: this compound 已显示出在治疗慢性神经性疼痛和其他炎症性疾病中的前景。

相似化合物的比较

类似化合物

Cl-IB-MECA: 另一种具有类似药理学特性的 A3 腺苷受体激动剂。

LUF6000: 一种正变构调节剂,增强 A3 腺苷受体激动剂的作用.

MRS5698 的独特性

This compound 的独特性在于它对 A3 腺苷受体的高选择性和其在逆转慢性神经性疼痛中的功效。 它的稳定性、低毒性和不与细胞色素 P450 酶相互作用使其进一步区别于类似的化合物 .

属性

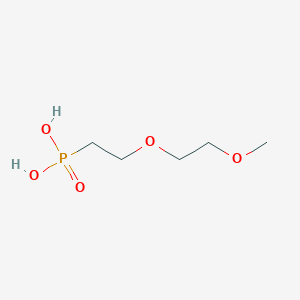

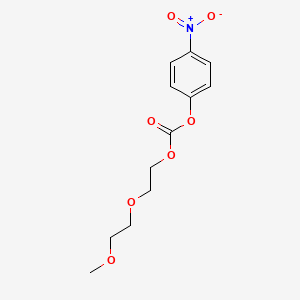

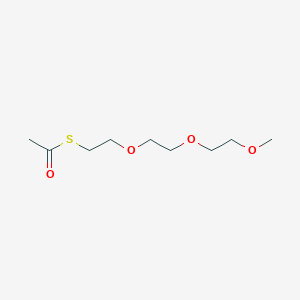

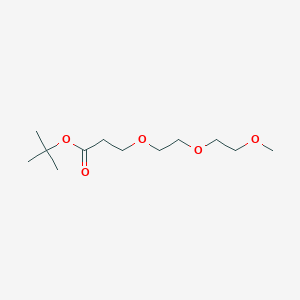

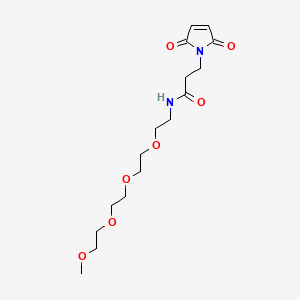

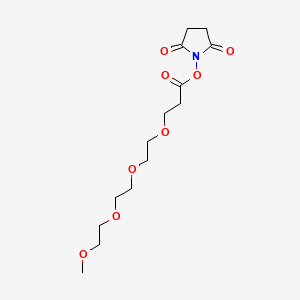

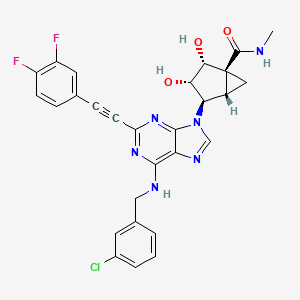

IUPAC Name |

(1S,2R,3S,4R,5S)-4-[6-[(3-chlorophenyl)methylamino]-2-[2-(3,4-difluorophenyl)ethynyl]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23ClF2N6O3/c1-32-27(40)28-11-17(28)22(23(38)24(28)39)37-13-34-21-25(33-12-15-3-2-4-16(29)9-15)35-20(36-26(21)37)8-6-14-5-7-18(30)19(31)10-14/h2-5,7,9-10,13,17,22-24,38-39H,11-12H2,1H3,(H,32,40)(H,33,35,36)/t17-,22-,23+,24+,28+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLLLJJYBWLGHW-CIZVZKTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@]12C[C@@H]1[C@H]([C@@H]([C@@H]2O)O)N3C=NC4=C(N=C(N=C43)C#CC5=CC(=C(C=C5)F)F)NCC6=CC(=CC=C6)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23ClF2N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。